2-Cyclopentyl-5-methyl-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Cyclopentyl-5-methyl-1H-benzimidazole is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole . It is a key heterocycle in therapeutic chemistry and is found in many bioactive heterocyclic compounds .

Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . A study reports a simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency . Specifically, by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .Molecular Structure Analysis

The molecular formula of this compound is C13H16N2. The InChI code is 1S/C12H14N2/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h3-4,7-9H,1-2,5-6H2,(H,13,14) .Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . The presence of methyl group at 5(6)-position on benzimidazole scaffold was a contributing factor influencing the anticancer activity .Scientific Research Applications

DNA Topoisomerase Inhibition

Benzimidazole derivatives have been identified as potent inhibitors of mammalian type I DNA topoisomerase. A study synthesized and evaluated three 1H-benzimidazole derivatives for their inhibitory effects on this enzyme. Among these, a compound closely related to 2-Cyclopentyl-5-methyl-1H-benzimidazole demonstrated relatively potent inhibition, indicating a potential for anticancer research applications due to the role of topoisomerase I in DNA replication and cell division (Alpan, Gunes, & Topçu, 2007).

Anticancer Activity

Several studies have focused on the anticancer activities of benzimidazole derivatives. For example, benzimidazole-based Zn(II) complexes have shown promising in vitro cytotoxic properties against various carcinoma cells, with specific complexes demonstrating significant antiproliferative activity and apoptosis induction in cancer cell lines (Zhao et al., 2015). Another study synthesized benzimidazole-pyrazoline hybrid molecules, revealing compounds with effective α-glucosidase inhibition activity, suggesting potential for anti-diabetic applications as well as anticancer research due to the importance of enzyme inhibitors in disease treatment (Ibraheem et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, Methyl-1H-benzimidazole-5-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Benzimidazole and its derivatives are of wide interest because of their diverse biological and clinical applications . They are being intensively studied for use as a new generation of anticancer agents . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .

Mechanism of Action

Target of Action

For instance, some benzimidazoles bind to tubulin proteins , disrupting microtubule assembly and cell division .

Mode of Action

Benzimidazoles, in general, are known to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, thus resulting in the malsegregation of chromosomes .

Biochemical Pathways

Benzimidazoles are known to interfere with the normal functioning of microtubules, which play a crucial role in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape .

Pharmacokinetics

It is known that benzimidazoles, in general, can be absorbed and eliminated by the body .

Result of Action

Benzimidazoles are known to cause aneuploidy and polyploidy in germ cells and somatic cells due to their interaction with tubulin proteins .

Action Environment

The activity of benzimidazoles can be influenced by various factors, including ph, temperature, and the presence of other substances .

properties

IUPAC Name |

2-cyclopentyl-6-methyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-9-6-7-11-12(8-9)15-13(14-11)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEKXNUYOPZRMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

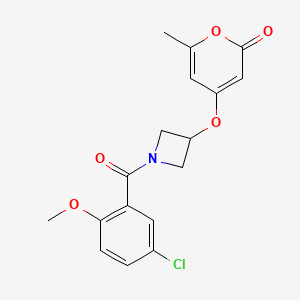

![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2615693.png)

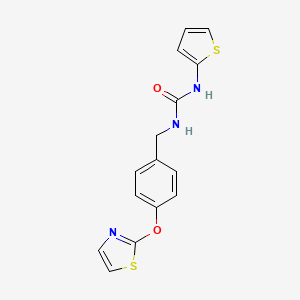

![3,5-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2615694.png)

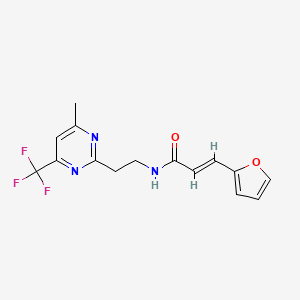

![3-(Prop-2-enoylamino)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)propanamide](/img/structure/B2615696.png)

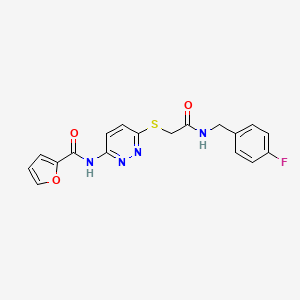

![5,7-Dimethyl-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2615714.png)